molecular formula C7H6ClNO2 B3018956 5-Chloro-6-methoxypicolinaldehyde CAS No. 1211527-87-5

5-Chloro-6-methoxypicolinaldehyde

Cat. No.: B3018956
CAS No.: 1211527-87-5
M. Wt: 171.58
InChI Key: PDAALXFPGANGAU-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxypicolinaldehyde, also known as 5-chloro-6-methoxy-pyridine-2-carbaldehyde, is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClNO2/c1-11-7-6 (8)3-2-5 (4-10)9-7/h2-4H,1H3 . The Canonical SMILES is COC1=C (C=CC (=N1)C=O)Cl . These codes provide a textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 171.58 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 142 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 . It is stored at a temperature of 2-8°C in an inert atmosphere .

Scientific Research Applications

Chemosensor Development

  • Metal Ion Detection: A study by Prodi et al. (2001) discussed the use of a compound similar to 5-Chloro-6-methoxypicolinaldehyde for detecting Cd2+ ions. This compound showed selective response to Cd2+ over other metal ions, indicating its potential for measuring Cd2+ concentrations in waste streams and food products (Prodi et al., 2001).

Molecular Structure Analysis

  • Molecular Packing and Intermolecular Interactions: Research by Howie et al. (2010) focused on the structures of 7-chloroquinoline-4-hydrazones, compounds related to this compound. This study provided insights into the molecular packing and intermolecular interactions in these compounds, contributing to the understanding of their chemical behavior (Howie et al., 2010).

Chemical Synthesis and Reactions

  • Oxidative Cyclization: Noto et al. (1995) investigated the mechanism of oxidative cyclization of benzaldehyde semicarbazones, chemically similar to this compound. This study provided valuable information on the reaction rates influenced by different substituents, which is crucial for chemical synthesis (Noto et al., 1995).

Analytical Chemistry Applications

  • Analytical Reagent Development: A study by Otomo and Kodama (1973) involved synthesizing derivatives of Picolinaldehyde for investigating their use as analytical reagents. The study highlighted the changes in basicity and the formation of colored chelates with metal ions, which are important for analytical applications (Otomo & Kodama, 1973).

Biomedical Research

  • Antimicrobial Activity Evaluation: Research by Khunt et al. (2002) explored the antimicrobial activity of compounds derived from 2-Chloro-7-methoxy-quinoline-3-carboxaldehyde, a chemical structure related to this compound. This study contributes to the understanding of potential biomedical applications of these compounds (Khunt et al., 2002).

Safety and Hazards

The safety information for 5-Chloro-6-methoxypicolinaldehyde indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

It’s known that this compound is often used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Pharmacokinetics

Some physicochemical properties of the compound, such as its high gi absorption and permeability across the blood-brain barrier, suggest that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-methoxypicolinaldehyde . Factors such as temperature, pH, and the presence of other chemicals could potentially affect how this compound interacts with its targets and performs its functions. More research is needed to understand these influences in detail.

Properties

IUPAC Name

5-chloro-6-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAALXFPGANGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (2.54 g) was added in small portions to a solution of ethyl 5-chloro-6-methoxypyridine-2-carboxylate (22.3 g) in tetrahydrofuran (223 mL) under ice-cooling, and the mixture was stirred at the same temperature for 10 minutes. Water was added to the reaction solution under ice-cooling. After filtration through celite, the filtrate was concentrated under reduced pressure. Brine was added to the residue, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and filtered, after which the filtrate was concentrated under reduced pressure. Manganese dioxide (116.4 g) was added to a solution of the residue in chloroform (223 mL), and the mixture was stirred at 60° C. for one hour. The reaction solution was filtered through celite, and the filtrate was concentrated under reduced pressure. The resulting residue was suspended with hexane, stirred and then filtered. The filtrate was concentrated under reduced pressure. The same operation was further repeated three times. The resulting solids were combined and dried under reduced pressure to give the title compound as a white solid (14.7 g, 83%).
Quantity
2.54 g
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Reaction Step One
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22.3 g
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223 mL
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Yield
83%

Synthesis routes and methods II

Procedure details

A solution of methylpiperazine (2.31 g) in tetrahydrofuran (20 mL) was cooled to −78° C., and n-butyllithium (2.64 M, 7.55 mL) was added dropwise in an argon gas atmosphere. After stirring at the same temperature for 15 minutes, a solution of 6-methoxypicolinaldehyde (2.5 g) in tetrahydrofuran was added and the mixture was stirred for 30 minutes. t-Butyllithium (1.59 M, 17.1 mL) was added dropwise to the reaction solution, and the mixture was stirred at the same temperature for one hour and at −40° C. for 15 minutes. The reaction solution was cooled again to −78° C. A solution of hexachloroethane (12.9 g) in tetrahydrofuran (20 mL) was slowly added dropwise, and the mixture was stirred at the same temperature for 30 minutes. The reaction solution was poured into water, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and filtered, after which the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1→10:1) to give 5-chloro-6-methoxypyridine-2-carbaldehyde as a colorless powder (1.21 g).
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
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7.55 mL
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2.5 g
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17.1 mL
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12.9 g
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20 mL
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0 (± 1) mol
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